2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with significant potential in scientific research. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is , and its molecular weight is approximately 366.4 g/mol. The compound's structure features a pyridine ring, which is often associated with various pharmacological properties, making it of interest in medicinal chemistry.
The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. A common approach includes the condensation of an isoindole derivative with a pyridine carboxylic acid derivative under controlled conditions.
Industrial production may utilize continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
The molecular structure of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can be represented by the following details:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 366.4 g/mol |
IUPAC Name | 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide |
InChI | InChI=1S/C19H18N4O4/c1-11(2)10-23... |
InChI Key | UBXLHBMJKDXJBO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CC=NC=C3)O |
The arrangement of atoms and bonds in this compound contributes to its unique properties and potential reactivity.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, either inhibiting their activity or modulating their function. The exact pathways and targets depend on the biological context and specific applications being studied.
The physical properties of this compound include:
Key chemical properties include:
The scientific uses of 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide are primarily in medicinal chemistry and drug development. Its structural features suggest potential applications as:
This compound represents a valuable asset for ongoing research into novel therapeutic agents and understanding complex biological interactions.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: